Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
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Overview
Description
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxybenzyl group adds to its versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amine with 2-methoxybenzyl chloride in the presence of a base.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety. This can be achieved through various methods, including oxidation of the corresponding alcohol or hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: Yields the free amine.
Substitution: Yields various substituted derivatives.
Oxidation: Yields ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Scientific Research Applications
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and diagnostic applications.
Material Science: Incorporated into the design of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid depends on its specific application In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
Boc-(s)-3-amino-2-(2-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid: Contains a chloro group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-nitrobenzyl)propanoic acid: Contains a nitro group instead of a methoxy group.
Uniqueness
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxybenzyl group, which provides specific reactivity and stability characteristics. The methoxy group can influence the electronic properties of the benzyl moiety, affecting its reactivity in various chemical reactions.
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
WZPMAEBPCWOYJK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
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